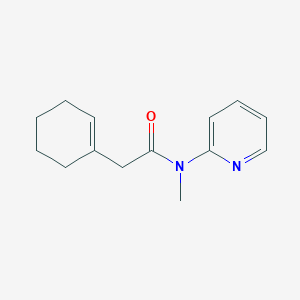
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's sensitivity to acetylcholine, resulting in increased neurotransmitter release and improved cognitive function. The compound also has anti-inflammatory effects through the modulation of cytokine production and NF-κB signaling.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound also has anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has limitations, including its relatively short half-life and the need for further optimization of its synthesis method.
Zukünftige Richtungen
Several future directions for the research and development of 2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide are possible, including the optimization of its synthesis method to improve yield and purity, the investigation of its potential therapeutic applications in various neurological and inflammatory conditions, and the development of analogs with improved pharmacokinetic properties and selectivity for the α7 nicotinic acetylcholine receptor.
Conclusion
In conclusion, this compound is a novel compound with potential applications in various fields of scientific research. Its mechanism of action as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and its anti-inflammatory effects make it a promising therapeutic agent for several neurological and inflammatory conditions. Further research and development of this compound and its analogs are necessary to fully realize its potential as a therapeutic agent.
Synthesemethoden
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide is synthesized through a multistep process that involves the reaction of 2-bromo-N-methylpyridin-2-amine with cyclohex-2-en-1-one in the presence of a base, followed by a series of purification steps to obtain the final product. The purity and yield of the compound can be optimized through various modifications of the synthesis method.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in several physiological processes, including learning and memory, attention, and inflammation.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(13-9-5-6-10-15-13)14(17)11-12-7-3-2-4-8-12/h5-7,9-10H,2-4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCMMERPCYUCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
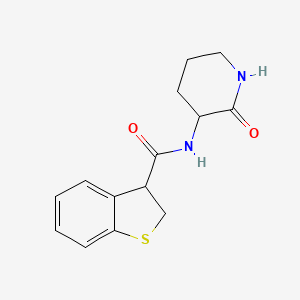
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)


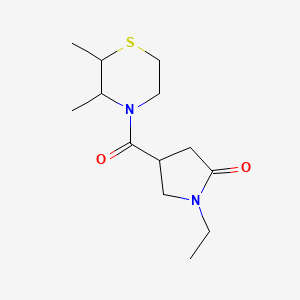

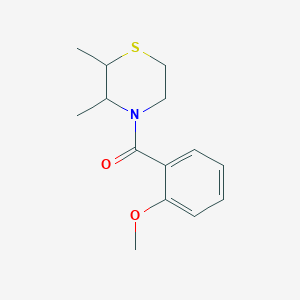
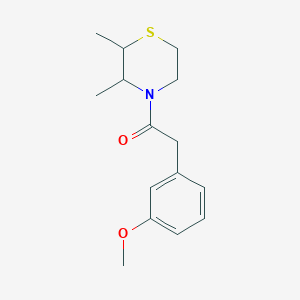
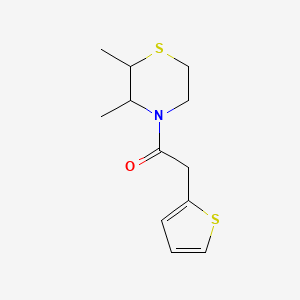


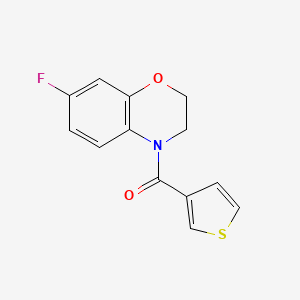
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)